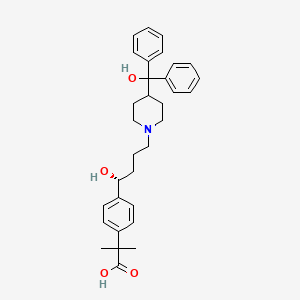

(R)-Fexofenadine

概要

説明

(R)-Fexofenadine, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₃₉NO₄ and its molecular weight is 501.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Treatment of Pruritus in Atopic Dermatitis : Fexofenadine has been shown to be effective in reducing the pruritus associated with atopic dermatitis when added to topical corticosteroids, as demonstrated in a randomized, double-blind study (Kawashima et al., 2003).

Interactions with Drug Transporters : Research indicates that fexofenadine's interaction with drug transporters, specifically its renal uptake, is significant in understanding drug-drug interactions, as explored through its interaction with probenecid (Tahara et al., 2006).

Treatment of Allergic Diseases : Fexofenadine is effective for seasonal allergic rhinitis and chronic idiopathic urticaria. Its anti-inflammatory properties, apart from histamine antagonism, contribute to its therapeutic efficacy (Axelrod & Bielory, 2008).

Pharmacokinetics in Different Populations : The pharmacokinetics and optimal dosing of fexofenadine have been studied in various populations, including a focus on Japanese patients with chronic idiopathic urticaria (Kawashima & Harada, 2001).

Enantiomer Pharmacokinetics : The pharmacokinetics of fexofenadine enantiomers (R(+)-fexofenadine and S(-)-fexofenadine) have been evaluated, revealing differences in plasma concentration and clearance rates, which have implications for its therapeutic use (Miura et al., 2007).

Analytical Techniques for Detection : Various sensitive and specific analytical methods have been developed for the determination of fexofenadine in pharmaceutical formulations and biological matrices, highlighting its importance in clinical pharmacology (Arayne et al., 2009).

Efficacy in Chronic Idiopathic Urticaria : Fexofenadine has been found to significantly reduce symptoms such as pruritus and wheals in patients with chronic idiopathic urticaria, demonstrating its clinical utility in dermatological conditions (Nelson et al., 2000).

Comparative Efficacy in Allergic Reactions : Comparative studies have been conducted to evaluate the efficacy of fexofenadine against other antihistamines, such as terfenadine, in allergic reactions, indicating its superior efficacy in some cases (Terrien et al., 1999).

作用機序

Target of Action

®-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine drug . Its primary target is the Histamine H1 receptor, a protein that plays a crucial role in allergic reactions . By binding to these receptors, Fexofenadine prevents histamine from exerting its effect, thereby reducing allergic symptoms .

Mode of Action

Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor like histamine, Fexofenadine stabilizes it in an inactive state . This prevents histamine from binding and activating the receptor, thereby inhibiting the allergic response .

Biochemical Pathways

The action of Fexofenadine primarily affects the histamine signaling pathway. Histamine, released during an allergic response, binds to and activates the Histamine H1 receptor, leading to various allergic symptoms . Fexofenadine interrupts this pathway by binding to the H1 receptor and preventing its activation by histamine . The downstream effects include a reduction in allergy symptoms such as sneezing, itching, runny nose, and watery eyes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fexofenadine influence its bioavailability and therapeutic effect . Fexofenadine is primarily excreted unchanged in the feces and urine . These properties contribute to Fexofenadine’s long duration of action and low potential for side effects .

Result of Action

At the molecular level, Fexofenadine’s binding to the Histamine H1 receptor prevents the receptor’s activation by histamine . At the cellular level, this results in a decrease in intracellular signaling and a reduction in the release of other mediators of inflammation . Clinically, this leads to a reduction in allergy symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, the presence of other drugs can affect Fexofenadine’s absorption and excretion, potentially altering its effectiveness . Additionally, factors such as the patient’s age, health status, and genetic makeup can influence how well Fexofenadine works . It’s also worth noting that Fexofenadine’s stability can be affected by storage conditions, such as temperature and humidity .

特性

IUPAC Name |

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039498 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139965-10-9 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

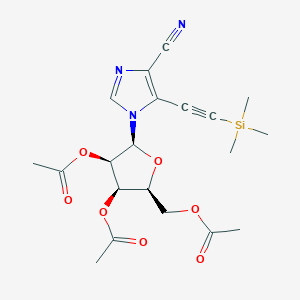

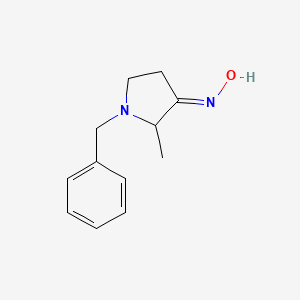

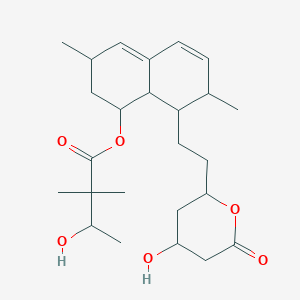

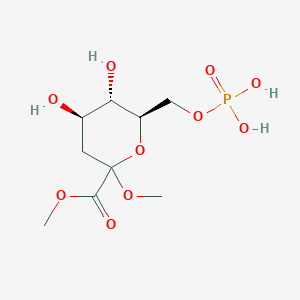

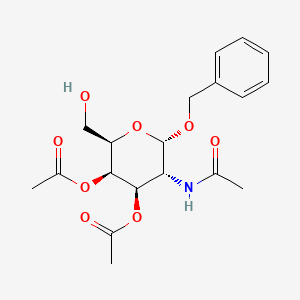

Synthesis routes and methods I

Procedure details

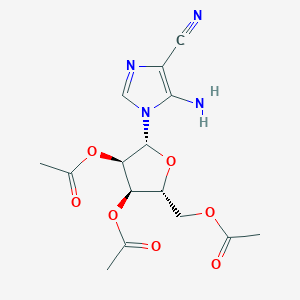

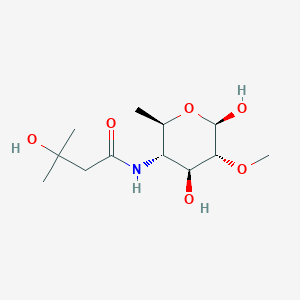

Synthesis routes and methods II

Procedure details

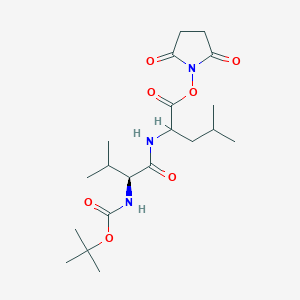

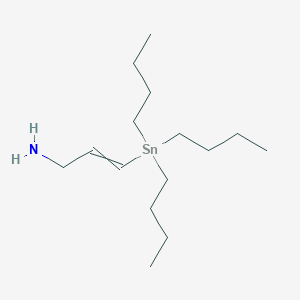

Synthesis routes and methods III

Procedure details

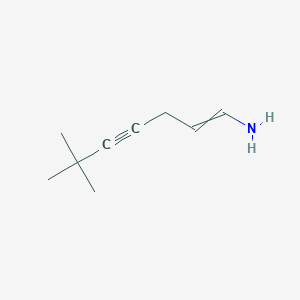

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)